molecular formula C16H12N2O5S2 B4962808 2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid

2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid

Cat. No.: B4962808
M. Wt: 376.4 g/mol
InChI Key: SNKNZVJZVMRVNZ-UHFFFAOYSA-N
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Description

2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid is a complex organic compound that features a benzothiazole ring system. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the benzothiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S2/c1-25(22,23)9-6-7-12-13(8-9)24-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKNZVJZVMRVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid typically involves the reaction of 6-methylsulfonyl-1,3-benzothiazole with an appropriate benzoic acid derivative. One common method includes the use of coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often involve the use of palladium catalysts and boron reagents under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzothiazole ring.

Mechanism of Action

The mechanism of action of 2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.

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